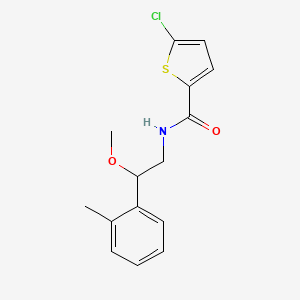

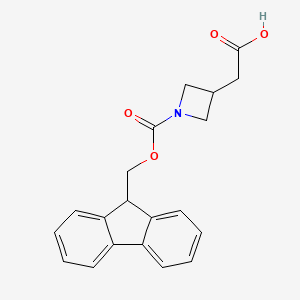

5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

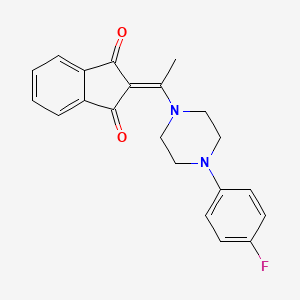

5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of 5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide include protodeboronation of pinacol boronic esters . This reaction is not well developed and is a challenging aspect of the synthesis process .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on thiophene derivatives, such as those involving the synthesis of novel compounds, has been a significant area of interest. For instance, the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties indicates the versatility of thiophene derivatives in synthesizing compounds with specific biological activities (El-bayouki & Basyouni, 1988). Similarly, the development of benzodifuranyl derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of thiophene-based compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

The antimicrobial properties of thiophene derivatives have been explored, with compounds such as 5-(chloromethylene)thiophen-2(5H)-ones showing significant capacity to reduce biofilm formation by marine bacteria, indicating potential applications in addressing bacterial resistance and biofilm-related issues (Benneche et al., 2011). Furthermore, the discovery of novel thiophene and benzothiophene derivatives with cytotoxic properties highlights the potential of thiophene-based compounds in cancer research, offering new avenues for the development of anticancer drugs (Mohareb et al., 2016).

Material Science and Catalysis

Thiophene derivatives have also found applications in material science and catalysis. The study of chain transfer agents in free radical polymerization, involving 4-X-thiophenols, provides insights into the synthesis of polymers with tailored properties, which could have implications for various industrial applications (Furuncuoglu et al., 2010).

Corrosion Inhibition

The investigation into the corrosion inhibition properties of methoxy-substituted phenylthienyl benzamidines on carbon steel in acidic media demonstrates the potential of thiophene derivatives in protecting materials from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Fouda et al., 2020).

Propiedades

IUPAC Name |

5-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)12(19-2)9-17-15(18)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHORKLUAMHEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(S2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)